molecular formula C20H21N3OS2 B2560671 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705989-77-0

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2560671
CAS No.: 1705989-77-0
M. Wt: 383.53
InChI Key: JBCRTRMBDLHORC-UHFFFAOYSA-N
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Description

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a unique combination of heterocyclic structures, including imidazole, thiophene, and thiazepane rings

Scientific Research Applications

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-20(17-5-3-16(4-6-17)14-22-10-8-21-15-22)23-9-7-19(26-13-11-23)18-2-1-12-25-18/h1-6,8,10,12,15,19H,7,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCRTRMBDLHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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